N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE
Description
N-[3,3'-Dimethoxy-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide is a complex nitroaromatic compound featuring a biphenyl core substituted with methoxy groups, nitrothiophene rings, and amide linkages. The biphenyl scaffold enhances conformational rigidity, while the nitrothiophene moieties contribute to charge-transfer properties. However, detailed experimental data on its synthesis, crystallography, or biological activity are absent in the provided evidence, necessitating reliance on structural analogs for comparative analysis .
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O8S2/c1-35-17-11-13(3-5-15(17)25-23(29)19-7-9-21(37-19)27(31)32)14-4-6-16(18(12-14)36-2)26-24(30)20-8-10-22(38-20)28(33)34/h3-12H,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPVBWLIUBIQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Nitrothiophene Derivative: This step involves nitration of thiophene to introduce nitro groups at specific positions.
Amidation Reaction: The nitrothiophene derivative is then reacted with an amine to form the corresponding amide.
Methoxylation: Introduction of methoxy groups at the desired positions on the phenyl rings.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Kanto Reagents Catalog
highlights spirobiindene derivatives such as (R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diol (CAS: 1297613-71-8) and its (S) -enantiomer. These compounds share a biphenyl backbone but diverge significantly in functionalization:
- Key Differences :
- Lack nitrothiophene or amide groups.
- Feature hydroxyl and spirocyclic indene systems instead of methoxy and nitro substituents.
- Higher molecular weight (556.68 g/mol vs. ~503.45 g/mol estimated for the target compound).
- Implications : The absence of nitro groups reduces redox activity compared to the target compound, while hydroxyl groups may enhance solubility in polar solvents .
Nitroaromatic Derivatives in Theoretical Studies
discusses N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile and related nitroaromatics. These compounds share nitro substituents and aromatic backbones but differ in key aspects:
- Electronic Properties: The dimethylamino group in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile introduces strong electron-donating effects, contrasting with the methoxy groups in the target compound. Nitrothiophene rings in the target compound likely exhibit lower aromatic stabilization than benzene derivatives, affecting charge distribution .
- Computational Insights :
Table 1: Comparative Properties of the Target Compound and Analogues
*Estimated based on structural formula.
Biological Activity
N-[3,3'-Dimethoxy-4'-(5-nitrothiophene-2-amido)-[1,1'-biphenyl]-4-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. This compound features multiple functional groups, including nitro and amido groups, which are significant for its reactivity and biological activity. The synthesis of this compound involves several key steps that require careful monitoring to optimize yield and purity.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 398.43 g/mol. Its structure includes:
- Biphenyl Core : Provides stability and hydrophobic characteristics.
- Nitro Substituents : Enhance reactivity and potential biological interactions.
- Amido Group : Critical for interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structures exhibit activity against various biological targets, suggesting potential therapeutic applications in drug development. The following sections detail the biological activities observed in studies involving this compound.
Antimicrobial Activity
Studies have shown that related compounds exhibit promising antimicrobial properties. For instance, derivatives containing nitrothiophene substituents demonstrated selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, which indicates that the nitro group may play a crucial role in enhancing antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies on A549 human lung adenocarcinoma cells showed that compounds with similar nitro-substituted heterocycles exhibited varying degrees of cytotoxicity. The presence of the nitro group was linked to increased anticancer activity, with some derivatives achieving significant reductions in cell viability compared to control treatments .
The mechanism by which this compound exerts its biological effects is believed to involve interactions at the molecular level with specific biological targets. The nitro group can undergo reduction within cells, leading to the formation of reactive species that may induce cellular stress or apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against resistant bacterial strains with IC50 values indicating potency. |
| Study 2 | Evaluated anticancer effects on A549 cells; showed significant cytotoxicity compared to standard treatments like cisplatin. |
| Study 3 | Investigated the structural activity relationship (SAR) of similar compounds; identified key functional groups responsible for enhanced biological activity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
